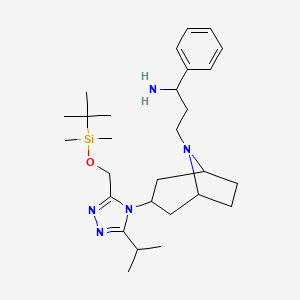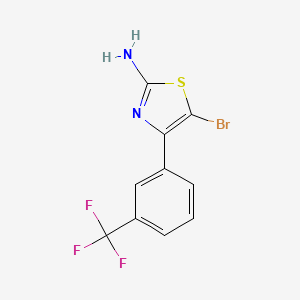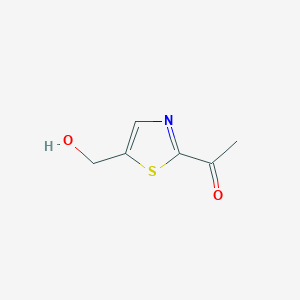
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc is a chemical compound with the molecular formula C36H53N5O3Si and a molecular weight of 631.92 g/mol . This compound is a derivative of Maraviroc, a drug used in the treatment of HIV infection. The modification involves the removal of the 4,4-difluorocyclohexanecarboxy group and the addition of a tert-butyldimethylsilyloxymethyl group .
Méthodes De Préparation
The synthesis of N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc involves several steps. The starting material is Maraviroc, which undergoes a series of chemical reactions to introduce the tert-butyldimethylsilyloxymethyl group and remove the 4,4-difluorocyclohexanecarboxy group . The reaction conditions typically involve the use of organic solvents such as chloroform and dimethyl sulfoxide (DMSO), and the reactions are carried out at controlled temperatures .
Analyse Des Réactions Chimiques
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc involves its interaction with the CCR5 receptor on the surface of human cells. By binding to this receptor, the compound prevents the HIV virus from entering and infecting the cells . This mechanism is similar to that of Maraviroc, but the modifications in the compound may result in different binding affinities and effects .
Comparaison Avec Des Composés Similaires
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc can be compared with other similar compounds, such as:
Maraviroc: The parent compound, used in the treatment of HIV infection.
N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-hydroxymethyl Maraviroc: Another derivative of Maraviroc with different modifications.
N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc: A closely related compound with similar modifications.
Propriétés
Formule moléculaire |
C28H47N5OSi |
|---|---|
Poids moléculaire |
497.8 g/mol |
Nom IUPAC |
3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine |
InChI |
InChI=1S/C28H47N5OSi/c1-20(2)27-31-30-26(19-34-35(6,7)28(3,4)5)33(27)24-17-22-13-14-23(18-24)32(22)16-15-25(29)21-11-9-8-10-12-21/h8-12,20,22-25H,13-19,29H2,1-7H3 |
Clé InChI |
VWTBEKFRQZYVLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)






![7-Ethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B12090644.png)


